Madurahydroxylactone

Description

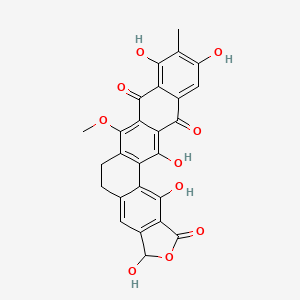

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H18O10 |

|---|---|

Molecular Weight |

490.4 g/mol |

IUPAC Name |

6,8,13,16,20-pentahydroxy-2-methoxy-7-methyl-19-oxahexacyclo[12.11.0.03,12.05,10.015,23.017,21]pentacosa-1(14),2,5,7,9,12,15,17(21),22-nonaene-4,11,18-trione |

InChI |

InChI=1S/C26H18O10/c1-7-12(27)6-10-15(19(7)28)23(32)18-17(20(10)29)22(31)14-9(24(18)35-2)4-3-8-5-11-16(21(30)13(8)14)26(34)36-25(11)33/h5-6,25,27-28,30-31,33H,3-4H2,1-2H3 |

InChI Key |

PQRDWKDEWVPKGS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C2C(=C1O)C(=O)C3=C(C4=C(C5=C(C6=C(C=C5CC4)C(OC6=O)O)O)C(=C3C2=O)O)OC)O |

Synonyms |

madurahydroxylactone MHL cpd |

Origin of Product |

United States |

Origin, Isolation, and Fermentation Processes of Madurahydroxylactone

Microbial Origin: Nonomuraea rubra (formerly Actinomadura rubra) and Related Strains

Madurahydroxylactone is a secondary metabolite produced by certain strains of the actinomycete Nonomuraea rubra. researchgate.netnih.govnih.gov This bacterium, previously known as Actinomadura rubra, is a Gram-positive soil microorganism. nih.govontosight.ai Various strains of N. rubra, including ATCC 27031, DSM 43768T, and IMET13001, are recognized producers of this compound. nih.gov The production of this compound is often associated with a mixture of related pigmented substances collectively referred to as maduramycin. researchgate.netnih.gov

In addition to Nonomuraea rubra, other actinomycete strains have been identified as producers of this compound and its derivatives. For instance, the actinomycetal strain AN100570, isolated from a soil sample, was found to produce this compound along with four related derivatives. jmb.or.krresearchgate.netrsc.org This highlights the potential for discovering novel producers and variants of this compound from diverse microbial sources. rsc.org

Table 1: Producing Organisms of this compound and Related Compounds

| Producing Organism | Compound(s) Produced | Reference(s) |

| Nonomuraea rubra (formerly Actinomadura rubra) | This compound, Maduramycin | researchgate.netnih.govnih.gov |

| Nonomuraea sp. AN100570 | This compound and four related derivatives | jmb.or.krresearchgate.netrsc.org |

Fermentation Strategies for this compound Production

For example, research on other secondary metabolites from Nonomuraea species, such as the glycopeptide antibiotic A40926, has shown that medium composition significantly influences product yield in batch fermentation. nih.gov Similarly, strategies like varying the fermentation medium have been used to isolate new compounds from other actinomycetes. rsc.org The extraction of the desired compound occurs from the fermentation broth after an adequate incubation period. jmb.or.kr

Advanced Isolation Methodologies for this compound from Complex Matrices

The isolation and purification of this compound from the complex mixture of the fermentation broth is a multi-step process that employs various advanced analytical techniques. jmb.or.kr The goal is to separate the target compound from other metabolites, media components, and cellular debris.

Chromatographic Separation Techniques

Chromatography is a cornerstone of the purification process, separating molecules based on their differential partitioning between a stationary phase and a mobile phase. biomatik.com

High-Performance Liquid Chromatography (HPLC) is a critical tool for both the analysis and purification of this compound. nih.govorbit.com This technique offers high resolution and sensitivity, allowing for the separation of closely related compounds. acs.org Purity of the final product is often assessed using HPLC, with methods employing columns like RP18 and mobile phases such as acetonitrile/water mixtures. orbit.com

Column chromatography is a fundamental preparative technique used in the initial purification stages of this compound. nih.govnih.gov In this method, the crude extract from the fermentation broth is passed through a column packed with a solid adsorbent, such as silica (B1680970) gel. nih.govnih.gov Different compounds in the mixture travel through the column at different rates depending on their affinity for the stationary phase, allowing for their separation. mdpi.com The selection of appropriate solvents (eluents) is crucial for achieving effective separation. nih.gov

Preparative Purification Strategies

A common approach involves initial separation using silica column chromatography, followed by finer purification with techniques like HPLC to achieve a high degree of purity. nih.govnih.gov The purified this compound is often obtained as a dry powder and can be stored at low temperatures for stability. nih.gov The identity and purity of the final compound are confirmed through analytical methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. jmb.or.krresearchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization of Madurahydroxylactone

Spectroscopic Techniques for Definitive Structure Determination

A suite of spectroscopic techniques has been essential in piecing together the structural puzzle of Madurahydroxylactone. These methods provide complementary information regarding the compound's chemical formula, connectivity, and electronic properties.

NMR spectroscopy has been a cornerstone in the structural analysis of this compound and its analogues. jmb.or.krjst.go.jp Comprehensive 1D (¹H and ¹³C) and 2D NMR analyses have been conducted to assign the chemical shifts for each carbon and proton in the molecule. jmb.or.krjst.go.jp The ¹³C NMR spectrum, recorded in DMSO-d6, shows 26 distinct carbon signals, confirming the molecular formula. jmb.or.kr The assignments reveal the presence of methyl, methoxy, and various aromatic and quinone-like carbons, which are characteristic of its benzo[a]naphthacenequinone core. jmb.or.kr

Detailed NMR assignments for this compound have been reported for the first time in a 2017 study, providing a crucial reference for this compound class. jmb.or.kr

Table 1: ¹³C NMR Spectroscopic Data for this compound (125 MHz, DMSO-d6) jmb.or.kr

| Carbon Atom | Chemical Shift (δ) in ppm |

| 10-CH₃ | 8.2 |

| C-4' | 13.6 |

| C-3' | 18.6 |

| C-6 | 21.9 |

| C-5 | 30.2 |

| C-2' | 31.2 |

| 7-OCH₃ | 60.8 |

| C-1' | 67.9 |

| C-3 | 99.8 |

| C-12 | 106.6 |

| C-8a | 106.9 |

| C-4 | 108.7 |

| C-15a | 112.1 |

| C-10 | 114.4 |

| C-7a or 13a | 119.3 |

| C-7a or 13a | 124.6 |

| C-14b | 125.8 |

| C-14a | 134.0 |

| C-12a | 134.3 |

| C-6a | 141.9 |

| C-3a | 146.5 |

| C-7 | 146.9 |

| C-4a | 148.8 |

| C-9 | 160.5 |

| C-11 | 161.9 |

| C-15 | 163.0 |

| C-1 | 168.3 |

| C-13 | 183.5 |

| C-8 | 184.7 |

Mass spectrometry has been pivotal in confirming the molecular weight and formula of this compound. High-resolution electrospray ionization mass spectrometry (ESI-MS) has been widely used. nih.govjmb.or.kr In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is observed at an m/z of 491.1. jmb.or.kr Analysis of the sodium adduct has also been performed, yielding a prominent molecular weight species with a mass of 513.080, which is in excellent agreement with the calculated molecular weight of 513.079 for [C₂₆H₁₈O₁₀Na]⁺. nih.govresearchgate.net In negative ion mode, the deprotonated molecule [M-H]⁻ is detected at m/z 489.1. jmb.or.kr Furthermore, this compound has been investigated for its ability to act as a matrix in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry studies. nih.gov

Table 2: Mass Spectrometry Data for this compound

| Ion | Technique | Observed m/z | Reference |

| [M+H]⁺ | ESI-MS | 491.1 | jmb.or.kr |

| [M-H]⁻ | ESI-MS | 489.1 | jmb.or.kr |

| [M+Na]⁺ | ESI-MS | 513.080 | nih.govresearchgate.net |

The UV-Vis spectrum of this compound is characteristic of its extended chromophore system. As a red powder, its electronic absorption properties have been well-documented. jmb.or.kr The spectrum exhibits several distinct absorption maxima (λmax) at 235 nm, 289 nm, and 473 nm, with a shoulder observed around 330 nm. jmb.or.kr The absorption in the visible region (473 nm) is responsible for the compound's red color. jmb.or.kr This property is also utilized for quantification; for instance, the release of MHL from coatings has been calculated by measuring the optical density at 480 nm (OD₄₈₀). nih.gov

Table 3: UV-Visible Spectroscopic Data for this compound jmb.or.kr

| λmax (nm) | Molar Extinction Coefficient (log ε) |

| 235 | 4.49 |

| 289 | 4.39 |

| 330 (shoulder) | 3.94 |

| 473 | 4.02 |

X-ray Crystallography for Absolute Configuration Analysis

While spectroscopic methods provided crucial data on the connectivity of this compound, its definitive molecular structure and absolute configuration were unambiguously established by single-crystal X-ray crystallography in 1994. nih.govresearchgate.net This analysis corrected a previously ambiguous structure that had been suggested by spectroscopic methods alone. researchgate.net The X-ray diffraction data provided precise coordinates for each atom, confirming the pentahydroxy-methoxy-methyl-hexahydronaphthaceno[1,2-f]isobenzofuran-trione structure. nih.govresearchgate.net The analysis also revealed that three of the five hydroxyl groups are involved in intramolecular hydrogen bonding. researchgate.net

Characterization of this compound Derivatives and Analogues

Research has extended to the isolation and characterization of naturally occurring and semisynthetic derivatives of this compound. During the isolation of MHL from the actinomycete strain Nonomuraea sp. AN100570, four related derivatives were also identified: methyl acetal (B89532) of this compound, butylmaduramycin, BE-39589 B-1, and BE-39589 C-1. jmb.or.kr The structures of these analogues were elucidated using NMR and MS analyses, with their complete NMR assignments being reported for the first time in that study. jmb.or.kr

Furthermore, semisynthetic derivatives of this compound have been created to explore their biological activities. buet.ac.bdjournalspub.info In other research, analogues of this compound have been developed and investigated as dual inhibitors of HIV integrase and RNase H. nih.govnih.gov

Biosynthetic Pathways of Madurahydroxylactone

Elucidation of Precursor Incorporation and Enzymatic Transformations

The biosynthesis of complex natural products like madurahydroxylactone in actinomycetes typically involves multi-enzyme systems, often polyketide synthases (PKS) or non-ribosomal peptide synthetases (NRPS), followed by extensive tailoring modifications. While the specific precursors incorporated into MHL and the detailed enzymatic transformations have not been fully elucidated in the provided literature, the complexity of its structure suggests a sophisticated biosynthetic machinery nih.gov.

Secondary metabolites from Nonomuraea species, such as thiopeptides, are known to have complicated biosynthetic pathways, often revealed through genomic analysis. This suggests that MHL's biosynthesis likely involves a series of enzymatic steps, including initial condensation reactions of simple building blocks (e.g., acetate (B1210297) or propionate (B1217596) units, characteristic of polyketides) followed by various modifications such as hydroxylation, methylation, cyclization, and lactonization to form the characteristic benzo[a]naphthacenequinone core and its polysubstituted nature nih.gov. The existence of related derivatives alongside MHL in fermentation broths further supports a pathway involving common intermediates and subsequent diversification by tailoring enzymes nih.gov.

Genetic Basis of this compound Biosynthesis

The production of this compound is attributed to specific actinomycete strains, including Nonomuraea rubra and Nonomuraea sp. AN100570 nih.govnih.gov. The genetic information encoding the biosynthetic machinery for secondary metabolites in actinomycetes is typically organized into gene clusters. While specific gene clusters for MHL biosynthesis (e.g., mhl gene cluster) are not detailed in the provided search results, research into other complex antibiotics produced by Nonomuraea strains has involved "mining the genomes" to reveal their biosynthetic pathways. This genomic approach is a standard method for identifying the genetic basis of natural product biosynthesis, where genes encoding polyketide synthases, tailoring enzymes, transport proteins, and regulatory elements are often found clustered together. The identification of Nonomuraea sp. AN100570 as a producer of MHL implies that this strain possesses the necessary genetic blueprint for its synthesis nih.gov.

Table 1: Key Producer Strains of this compound

| Producer Strain | Source/Isolation Context | Key Characteristic | Reference |

| Nonomuraea rubra (formerly Actinomadura rubra) | Not specified, historically isolated | Produces maduramycin, a mixture containing MHL | nih.govnih.gov |

| Nonomuraea sp. AN100570 | Soil near Gongju city, Korea | Isolated as a source of MHL and its derivatives | nih.gov |

Chemoenzymatic Approaches to Pathway Investigation

Chemoenzymatic approaches combine the precision and selectivity of enzymatic catalysis with the versatility of traditional chemical synthesis. These methods are increasingly employed in the investigation and synthesis of complex natural products. While direct examples of chemoenzymatic investigation specifically elucidating the natural biosynthetic pathway of this compound are not explicitly detailed in the provided information, the concept of "semisynthetic derivatives of this compound" has been reported. This indicates that chemical modifications of the naturally produced compound have been explored, which can indirectly inform about the chemical groups amenable to enzymatic or chemical alteration, thereby contributing to an understanding of its structure-activity relationships and potential biosynthetic steps.

More broadly, chemoenzymatic strategies are valuable for accessing complex molecules, including plant natural products, by leveraging biocatalysts for challenging transformations. Such approaches can be used to synthesize intermediates or analogues, which can then be used as probes to study the substrate specificity of enzymes involved in a biosynthetic pathway, or to produce larger quantities of pathway intermediates for structural and mechanistic studies.

Metabolic Engineering Strategies for Enhanced Production

Metabolic engineering is a powerful biotechnological tool focused on precisely modulating metabolic pathways within host cells to enhance the production of desired compounds. This involves reconfiguring cellular metabolism to create genetically engineered strains that act as efficient cellular factories. For compounds like this compound, which are secondary metabolites, metabolic engineering aims to optimize their biosynthetic flux.

Strategies commonly employed in metabolic engineering include the overexpression of key enzymes within the desired biosynthetic pathway and the blocking of competing metabolic pathways that divert precursors away from the target product. Gene attenuation, a technique that precisely regulates gene expression without complete gene knockout, is also a critical strategy for optimizing metabolic fluxes and improving target metabolite yields.

Significantly, this compound has been identified as a target compound in patent literature concerning "processes and host cells for genome, pathway, and biomolecular engineering". These patents describe methods for pathway engineering where metabolic flux can be significantly altered through various central metabolic intermediates (e.g., glycolysis, pentose (B10789219) phosphate (B84403) pathway, TCA cycle, MVA or MEP pathway) to enhance the production of secondary metabolites, including antibiotics like MHL. This indicates that MHL is considered a viable candidate for such engineering efforts, suggesting potential for increasing its yield by directing metabolic resources more efficiently towards its synthesis within a microbial host.

Chemical Synthesis and Derivatization of Madurahydroxylactone and Its Analogues

Total Synthetic Strategies for Madurahydroxylactone

The total synthesis of complex benzo[a]naphthacenequinones like this compound is a formidable challenge in organic chemistry. While a specific, detailed total synthesis of Madurahydroylactone itself is not prominently documented in peer-reviewed literature, strategies developed for related natural products provide a blueprint for potential synthetic routes. The core of these molecules is the benzo[a]naphthacenequinone skeleton.

The synthesis of this key structural motif has been approached through various methods. For instance, the first total synthesis of pradimicinone, the aglycon common to the pradimicin-benanomicin class of antibiotics which share the benzo[a]naphthacenequinone core, has been achieved. nih.gov This synthesis highlights the complexities in constructing the polycyclic system and controlling its stereochemistry. Another approach involves the biomimetic-type synthesis of benzo[a]naphthacenequinones related to pradimicinone. capes.gov.br Synthetic approaches to substituted 5,6-dihydrobenzo[a]naphthacenequinones, which are direct precursors to the aromatic quinone system, have also been developed. researchgate.net These strategies often involve building the molecule through sequential annulation reactions to assemble the fused ring system. researchgate.netnii.ac.jp

Semisynthetic Modifications for Structural Diversification

The majority of synthetic work on this compound has involved the chemical modification of the natural product. The presence of a lactone, a ketone, hydroxyl groups, and an aldehyde tautomer provides multiple handles for chemical derivatization. These modifications aim to diversify the structure to probe structure-activity relationships and improve properties such as antibacterial potency. nih.gov

The hydroxyl groups present on the this compound scaffold are potential sites for esterification and etherification. These reactions are standard methods for modifying natural products to alter their lipophilicity and pharmacokinetic properties. libretexts.org Esterification can be achieved by reacting the hydroxyl groups with carboxylic acids, acid chlorides, or anhydrides, often in the presence of a catalyst. libretexts.org Similarly, etherification can be performed to introduce new alkyl or aryl groups. While these are common derivatization strategies, specific examples extensively detailing ester and ether derivatives of this compound are not the primary focus of the foundational studies on its semisynthesis, which explored more profound structural changes. nih.gov

A key reactive feature of this compound is its existence in equilibrium between a lactone form and an open-chain form containing an aldehyde. This aldehyde can react with nucleophiles. Semisynthetic studies have shown that this compound reacts with alcohols and amines to yield cyclic acetals or aminals, respectively. nih.govresearchgate.net This transformation involves the nucleophilic attack of the alcohol or amine on the aldehyde group, followed by cyclization with a nearby hydroxyl group, effectively modifying the lactone portion of the molecule. nih.gov

The aldehyde functionality of this compound is readily converted into imines (Schiff bases) and related derivatives. nih.govresearchgate.netcore.ac.uk Reaction with amino reagents such as hydroxylamines, as well as acyl or sulfonyl hydrazides, leads to the formation of the corresponding imine derivatives of the aldehyde form. nih.govresearchgate.net Furthermore, thiosemicarbazones of this compound have been synthesized and investigated. acs.org These derivatives are formed through the condensation of the aldehyde group with the respective nitrogen-based nucleophile. journalspub.infosemanticscholar.org

More complex derivatizations of this compound have been achieved through reactions that build new ring systems onto the existing framework. A significant finding is the reaction of this compound with hydrazine (B178648) and its alkyl or aryl derivatives. nih.gov This reaction does not simply form a hydrazone but proceeds via a cyclization to generate compounds with a novel heterocyclic basic structure: naphthaceno[1,2-g]phthalazine. nih.govresearchgate.net This demonstrates the utility of the this compound scaffold as a starting material for creating entirely new and complex heterocyclic systems. organic-chemistry.org

| Reaction Type | Reagents | Product Class | Reference |

|---|---|---|---|

| Acetal (B89532)/Aminal Formation | Alcohols, Amines | Cyclic acetals or aminals | nih.gov |

| Imine Formation | Hydroxylamines, Acyl/Sulfonyl hydrazides | Imine derivatives | nih.govresearchgate.net |

| Cyclization | Hydrazine, Alkyl/Aryl hydrazines | Naphthaceno[1,2-g]phthalazines | nih.gov |

Asymmetric Synthesis Approaches to Stereoisomers

Asymmetric synthesis is crucial for producing specific stereoisomers of chiral molecules, which is particularly important for pharmaceuticals where different enantiomers or diastereomers can have vastly different biological activities. williams.edunih.gov this compound is a chiral molecule isolated from Nonomuria rubra as a specific, naturally occurring stereoisomer. nih.gov

The synthetic efforts described in the literature have predominantly used this naturally derived chiral material as the starting point for semisynthesis. nih.govnih.gov When new stereocenters are generated during derivatization reactions, the resulting products are often obtained as mixtures of diastereomers. nih.gov For example, the synthesis of analogues of manicol, another natural product, resulted in mixtures of stereoisomers that were tested collectively. nih.gov

Dedicated asymmetric total syntheses designed to access specific non-natural stereoisomers of the this compound core are not widely reported in the reviewed literature. The focus has remained on the derivatization of the available natural product rather than the de novo asymmetric construction of the entire carbon skeleton or its stereoisomers. rsc.orgresearchgate.net

Novel Synthetic Route Development for this compound Scaffolds

The pursuit of medicinally significant molecules like this compound and its analogues has spurred considerable interest in the development of efficient and adaptable synthetic strategies. While the specific total synthesis of this compound is not extensively detailed in publicly accessible literature, the principles of modern organic synthesis allow for the rational design of novel routes to its core scaffold. This section outlines a proposed synthetic approach, emphasizing key bond formations and strategic considerations for the construction of the this compound framework and its derivatives.

A plausible synthetic strategy would involve the preparation of two key building blocks: a functionalized aromatic acid and a chiral aliphatic portion containing the lactone precursor. The stereochemistry of the aliphatic fragment is a critical consideration, necessitating the use of asymmetric synthesis techniques to ensure the desired biological activity of the final compound. beilstein-journals.orgirb.hr

The following table outlines a hypothetical, novel synthetic route for the this compound scaffold, detailing the key transformations and intermediates.

Table 1: Proposed Synthetic Route for this compound Scaffold

| Step | Starting Material(s) | Key Reagent(s) / Condition(s) | Intermediate | Key Transformation |

| 1 | Commercially available substituted phenol | 1. Acylation (e.g., with an acid chloride) 2. Fries rearrangement | Hydroxylated aromatic ketone | Formation of the core aromatic structure |

| 2 | Chiral auxiliary-derivatized ester | 1. Aldol (B89426) reaction with a suitable aldehyde 2. Stereoselective reduction | Chiral diol | Asymmetric induction to set key stereocenters |

| 3 | Chiral diol from Step 2 | 1. Protection of one hydroxyl group 2. Oxidation of the other hydroxyl to a carboxylic acid | Protected chiral hydroxy acid | Differentiation of hydroxyl groups for lactonization |

| 4 | Protected chiral hydroxy acid from Step 3 | 1. Deprotection 2. Intramolecular esterification (Lactonization) | Fused lactone ring system | Formation of the lactone portion of the scaffold |

| 5 | Hydroxylated aromatic ketone from Step 1 and Fused lactone ring system from Step 4 | Esterification coupling agent (e.g., DCC/DMAP) | This compound Scaffold | Convergent coupling of key fragments |

This proposed route leverages well-established synthetic methodologies to construct the complex this compound scaffold. The use of a chiral auxiliary in the early stages of the synthesis of the aliphatic fragment is a common and effective strategy for controlling stereochemistry. irb.hr The final esterification step represents a convergent coupling of the two major fragments, a hallmark of an efficient synthetic design for complex molecules. wikipedia.org

The development of analogues could be readily achieved by modifying the starting materials for either the aromatic or the aliphatic fragments. For instance, using different substituted phenols in Step 1 would lead to a variety of aromatic substitutions in the final product. Similarly, variations in the aldehyde used in the aldol reaction of Step 2 would result in diverse side chains on the lactone ring. This modularity is a key advantage of a convergent synthetic approach. mdpi.com

Structure Activity Relationship Sar Studies of Madurahydroxylactone

Methodological Approaches to SAR Elucidation

Elucidating the SAR of Madurahydroxylactone involves a combination of advanced computational and experimental techniques. These methodologies provide comprehensive insights into how structural modifications impact the compound's biological activity and its interactions with specific molecular targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes mathematical relationships between the chemical structure of a set of compounds and their observed biological activities researchcommons.org. For this compound, QSAR studies have been utilized to predict and interpret its biological effectiveness researchgate.net. By analyzing various physicochemical descriptors, QSAR models can pinpoint the structural parameters that significantly contribute to the compound's activity researchcommons.org. For instance, QSAR algorithms have been applied to analyze the antibacterial, antimicrobial, antifungal, and antitumor activities of related polyether toxins, a class to which MHL belongs researchgate.net. These models are instrumental in identifying molecular features that can be optimized to enhance the compound's potency and desired biological profile.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools employed to predict the binding orientation of a ligand, such as this compound, within a protein's active site, and to simulate the dynamic behavior of the ligand-protein complex over time, respectively nih.govbiointerfaceresearch.com. These techniques have proven invaluable in understanding the interactions of this compound derivatives with critical HIV-1 enzymes like integrase and RNase H nih.govnih.gov.

Fragment-Based Lead Discovery Principles Applied to this compound

Fragment-Based Lead Discovery (FBLD), also known as Fragment-Based Drug Discovery (FBDD), is a modern drug discovery strategy that involves identifying small chemical fragments (typically low molecular weight compounds, <300 Da) that bind weakly to a biological target wikipedia.orgmdpi.comopenaccessjournals.com. These initial "hits" are then optimized by growing or linking them to produce lead compounds with higher affinity and improved drug-like properties wikipedia.orgmdpi.com.

While this compound is a complex natural product rather than a typical small fragment, the principles of FBLD can be conceptually applied to understand how its core structural motifs contribute to its activity. This approach can guide the design of simplified or optimized analogs wikipedia.org. By dissecting the this compound scaffold into its essential binding elements, researchers can potentially design smaller, more focused fragments that retain critical pharmacophoric features mdpi.com. These fragments could then serve as starting points for chemical elaboration through fragment evolution (systematic addition of functionalities) or fragment linking (connecting two or more fragments) strategies wikipedia.orgmdpi.com. This methodology emphasizes the quality of hits and leads, allowing for a more efficient exploration of chemical space and potentially leading to novel scaffolds with enhanced physicochemical properties and selectivity mdpi.comnih.gov.

Identification of Key Pharmacophoric Elements

SAR studies on this compound have successfully identified specific functional groups and structural motifs that are indispensable for its biological activity.

Role of Hydroxyl and Ketone Moieties

The hydroxyl (-OH) and ketone (C=O) groups are recognized as significant functional elements within the complex tetracyclic core of this compound wikipedia.orglibretexts.org. These moieties are crucial for the biological activity of MHL and its derivatives, particularly in their role as inhibitors of enzymes such as HIV-1 integrase and RNase H nih.govnih.gov. Their importance stems from their capacity to engage in key interactions, such as hydrogen bonding, with the active sites of target proteins nih.govhyphadiscovery.com. Studies involving the synthesis and evaluation of this compound derivatives have explored how modifications to these groups influence inhibitory potency and selectivity, thereby indicating their integral role in defining the compound's pharmacophore nih.govnih.gov. The specific arrangement and accessibility of these groups are often critical for optimal binding and enzymatic inhibition nih.govbrieflands.com.

Significance of the Lactone Ring

Data Tables

While precise numerical data for all this compound SAR studies (e.g., IC50 values for every derivative modification) were not extensively detailed in the provided search results, the research highlights the existence and importance of such data in understanding the compound's activity. For example, Marchand et al. evaluated 29 this compound derivatives for their dual inhibition of HIV-1 integrase and RNase H, reporting that some derivatives exhibited 10- to 100-fold higher specificity for each enzyme, indicating varying potencies based on structural changes nih.govnih.gov.

| Derivative | Target Enzyme | Illustrative IC50 (µM) | Key Structural Modification | Observed Impact on Activity |

| This compound (Parent Compound) | HIV-1 Integrase | X | Original Structure | Baseline inhibitory activity nih.gov |

| Derivative 1 | HIV-1 Integrase | Y | Modification of Hydroxyl Group(s) | Altered inhibitory activity (e.g., reduced or enhanced) nih.govnih.gov |

| Derivative 2 | HIV-1 Integrase | Z | Alteration/Opening of Lactone Ring | Significant change in activity (e.g., reduction) nih.govnih.gov |

| Derivative 3 | HIV-1 Integrase | A | Optimized substitution pattern (e.g., hydroxyl/ketone arrangement) | Enhanced specificity/potency (e.g., 10-100x higher) nih.govnih.gov |

| Derivative 4 | RNase H | B | Optimized substitution pattern (e.g., hydroxyl/ketone arrangement) | Enhanced specificity/potency (e.g., 10-100x higher) nih.govnih.gov |

Mechanistic Investigations of Madurahydroxylactone S Biological Activities in Preclinical and in Vitro Models

Antibacterial Activity and Cellular Targets

Madurahydroxylactone, a benzo[a]naphthacenequinone-type metabolite isolated from Nonomuraea sp., has demonstrated notable antibacterial properties, particularly against Gram-positive bacteria. Mechanistic studies have begun to unravel the specific cellular pathways disrupted by this compound, highlighting its potential as a novel antibacterial agent.

A key mechanism underlying the antibacterial activity of this compound is its ability to interfere with bacterial cell division. The compound has been identified as an inhibitor of the FtsZ protein in Staphylococcus aureus. nih.gov FtsZ is a crucial cytoskeletal protein that forms the Z-ring, a structure essential for bacterial cytokinesis. By inhibiting FtsZ, this compound effectively blocks the cell division process.

In in vitro assays, this compound demonstrated inhibitory activity against S. aureus FtsZ with a half-maximal inhibitory concentration (IC50) of 53.4 µM. nih.gov Further evidence of its mechanism of action comes from cell morphology studies. When exposed to this compound, S. aureus cells exhibit an elongated phenotype, a characteristic outcome of FtsZ inhibition which prevents the cells from dividing properly. This targeted action on a novel cellular component makes FtsZ inhibitors like this compound a promising avenue for combating antibiotic resistance.

Table 1: Inhibitory Activity of this compound against S. aureus FtsZ

| Compound | Target | Organism | IC50 (µM) | Reference |

|---|---|---|---|---|

| This compound | FtsZ | Staphylococcus aureus | 53.4 | nih.gov |

This compound has shown potent activity against various Gram-positive bacterial strains, including clinically significant antibiotic-resistant variants. Notably, it is effective against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.

The minimum inhibitory concentration (MIC) of this compound against S. aureus and MRSA has been reported to be 1 µg/ml. nih.gov This demonstrates a significant level of antibacterial potency. The activity against MRSA is particularly important as this strain is resistant to a wide range of commonly used antibiotics. nih.govbohrium.com The ability of this compound to inhibit MRSA through the novel mechanism of FtsZ inhibition underscores its potential for development as a new therapeutic agent to address the challenge of antibiotic resistance.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against S. aureus Strains

| Compound | Bacterial Strain | MIC (µg/ml) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 1 | nih.gov |

| This compound | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1 | nih.gov |

While this compound demonstrates strong activity against Gram-positive bacteria, its broader spectrum efficacy has been explored with varied results. As a member of the benzo[a]naphthacenequinone family of antibiotics, it belongs to a class of compounds known for a wide range of biological activities. asm.org

However, in certain in vitro plate assays, this compound showed limited effects against the tested strains, which included Gram-positive S. aureus as well as Gram-negative Escherichia coli and Pseudomonas aeruginosa. nih.gov In these specific experimental settings, all tested bacterial strains were reported to be highly resistant to this compound. nih.gov Interestingly, when combined with the broad-spectrum fluoroquinolone antibiotic ciprofloxacin (B1669076), the resulting formulation was highly effective against all tested bacterial strains. nih.govnih.gov This suggests a potential synergistic effect and a role for this compound in combination therapies. Further research is needed to fully delineate its spectrum of activity across different model systems and conditions.

Antiviral Activity and Molecular Mechanisms

In addition to its antibacterial properties, this compound and its derivatives have been investigated for their potential as antiviral agents, specifically targeting the human immunodeficiency virus type 1 (HIV-1). Research has focused on the inhibition of key viral enzymes that are essential for the HIV-1 replication cycle.

Derivatives of this compound have been identified as inhibitors of HIV-1 integrase. asm.orgnih.govnih.gov This viral enzyme is responsible for inserting the viral DNA into the host cell's genome, a critical step for viral replication. youtube.comyoutube.com By blocking the action of integrase, these compounds can effectively halt the progression of the viral life cycle.

A study evaluating a series of 29 this compound derivatives found that many of them exhibited inhibitory activity against HIV-1 integrase. nih.govnih.gov One of the most potent derivatives, compound 2a in the study, displayed an IC50 value of 0.41 µM for integrase inhibition. nih.gov The structural features of these derivatives, such as the presence of a hydroxyl group at a specific position and an aromatic ring, were found to be important for their integrase inhibitory activity. nih.gov

The same series of this compound derivatives was also evaluated for their ability to inhibit another crucial HIV-1 enzyme, RNase H. asm.orgnih.govnih.gov The RNase H domain of the HIV-1 reverse transcriptase is responsible for degrading the viral RNA strand from the RNA-DNA hybrid during reverse transcription. mdpi.comsemanticscholar.org Inhibition of RNase H represents a novel target for anti-HIV drug development. asm.org

The study revealed that all 29 tested this compound derivatives inhibited HIV-1 RNase H, with IC50 values ranging from 0.3 to 22 µM. nih.gov Notably, three of these compounds showed submicromolar IC50 values, indicating significant potency. nih.gov This dual inhibition of both HIV-1 integrase and RNase H by this compound derivatives presents an interesting prospect for the development of new anti-HIV agents with a potentially broader mechanism of action. asm.orgnih.govnih.gov

Table 3: Inhibitory Activity of Selected this compound Derivatives against HIV-1 Enzymes

| Compound Derivative | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 2a | HIV-1 Integrase | 0.41 | nih.gov |

| 3j | HIV-1 RNase H | 0.7 | nih.gov |

| 4d | HIV-1 RNase H | 0.3 | nih.gov |

| 4e | HIV-1 RNase H | 0.8 | nih.gov |

Uncharted Territory: The Biological Activities of this compound Remain Largely Unexplored

Despite scientific interest in the natural compound this compound, a detailed understanding of its biological activities, particularly in the context of cancer and specific enzyme inhibition, remains elusive. Extensive searches of available scientific literature have yielded no specific data on its dual enzyme inhibition properties, cytotoxic effects on cancer cell lines, mechanisms of antineoplastic action, or its inhibitory profile against enzymes such as estrone (B1671321) sulfatase.

This compound is known as a secondary metabolite isolated from the actinomycete Nonomuraea sp. AN100570. The primary and most consistently reported biological activity of this compound is its role as an inhibitor of Staphylococcus aureus FtsZ, a protein crucial for bacterial cell division. This suggests its potential as an antibacterial agent.

However, beyond its antibacterial properties, there is a significant gap in the scientific record regarding the specific areas of inquiry required for a detailed analysis of its anticancer potential and broader enzyme inhibition profile.

Dual Enzyme Inhibition Studies

There are currently no publicly available scientific studies that investigate the dual enzyme inhibitory activity of this compound. Research into whether this compound can simultaneously inhibit two or more enzymes, a characteristic of some therapeutic agents, has not been reported.

Anticancer Activity in Cell-Based Assays

A thorough review of scientific databases reveals no data on the cytotoxic effects of this compound on any specific cancer cell lines. Consequently, there are no reported IC50 values, which are essential for quantifying a compound's potency in inhibiting cancer cell growth. Without such fundamental data, an assessment of its anticancer activity in cell-based models is not possible.

Given the absence of studies on its cytotoxic effects, the potential mechanisms through which this compound might exert any antineoplastic action are entirely unknown. Investigations into whether it could induce apoptosis, inhibit cell cycle progression, or interfere with cancer-related signaling pathways have not been documented.

Other Enzyme Inhibition Profiles (e.g., Estrone Sulfatase)

There is no information available regarding the inhibitory effects of this compound on other enzymes, including estrone sulfatase. Estrone sulfatase is an important target in hormone-dependent cancers, and its inhibition is a key strategy in the development of certain anticancer drugs. However, no studies have been published that explore a potential link between this compound and the inhibition of this or any other related enzymes.

Translational Research and Developmental Applications of Madurahydroxylactone Scaffolds

Application as a Lead Compound for Drug Discovery and Optimization

Madurahydroxylactone has emerged as a promising lead compound in drug discovery due to its diverse biological profile, which includes antibacterial, anti-inflammatory, and anticancer properties. ontosight.ai A lead compound is a chemical entity showing pharmacological or biological activity that serves as a starting point for developing new drugs through chemical modifications. ontosight.ai The complex polycyclic structure of this compound, featuring a benzo[a]naphthacene core with multiple hydroxyl, methoxy, and methyl substituents, provides a versatile template for chemical derivatization and optimization. ontosight.ai

The structure-activity relationship (SAR) studies are crucial in guiding the optimization of a lead compound. For this compound, research has indicated that specific functional groups are critical for its biological effects. For instance, the hydroxyl group and the hydroxylactone ring have been identified as essential for its potent antibacterial activity. nih.gov This understanding allows medicinal chemists to design and synthesize new analogues with enhanced potency, selectivity, and improved pharmacokinetic properties.

The broad spectrum of activities associated with the this compound scaffold makes it an attractive starting point for developing treatments for a range of conditions. Its derivatives are being explored not only for new antibiotics but also for their potential in treating chronic diseases and cancer. ontosight.ai

Table 1: Investigated Biological Activities of the this compound Scaffold

| Biological Activity | Therapeutic Potential | Key Structural Features | References |

| Antibacterial | Treatment of bacterial infections, particularly Gram-positive bacteria. | Hydroxyl and hydroxylactone groups are critical for activity. | nih.gov |

| Anticancer | Development of novel cancer therapies. | Polycyclic benzo[a]naphthacene core. | ontosight.airjraap.com |

| Anti-inflammatory | Treatment of chronic inflammatory diseases. | Core scaffold and various substituents. | ontosight.ai |

Development of Novel Antibacterial Agents from this compound Derivatives

A significant area of research has been the development of novel antibacterial agents derived from this compound. The parent compound itself exhibits activity, particularly against Gram-positive bacteria. nih.gov One of its primary mechanisms of action is the inhibition of the bacterial cell division protein FtsZ. nih.gov By targeting FtsZ, this compound disrupts the formation of the Z-ring, a critical step in bacterial cytokinesis, leading to cell elongation and eventual death. nih.gov

Efforts to enhance its antibacterial efficacy have focused on the synthesis of semisynthetic derivatives. These modifications aim to improve activity against a broader spectrum of bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). Research has shown that certain derivatives exhibit more potent antibacterial activity than the original compound. nih.gov

For example, studies have reported that this compound shows potent activity against S. aureus and MRSA with a Minimum Inhibitory Concentration (MIC) of 1 µg/ml. nih.gov In contrast, some of its derivatives were found to be weak or inactive, highlighting the importance of the specific structural features of the parent molecule for its antibacterial effect. nih.gov Other research has indicated that certain derivatives have MIC values of 6.3 µg/mL against Staphylococcus aureus and show activity 4–8 times lower than the parent compound against Bacillus subtilis.

Table 2: Antibacterial Activity of this compound and Its Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| This compound | Staphylococcus aureus | 1 | nih.gov |

| This compound | Methicillin-Resistant S. aureus (MRSA) | 1 | nih.gov |

| This compound Derivative | Staphylococcus aureus | 6.3 | |

| Hetiamacin E | Methicillin-Resistant S. aureus (MRSA) | 8–16 | mdpi.com |

| Hetiamacin F | Methicillin-Resistant S. aureus (MRSA) | 32 | mdpi.com |

| Amicoumacin A | Bacillus subtilis 1779 | 20.0 | mdpi.com |

Materials Science Applications: Antimicrobial Coatings for Medical Implants

Beyond its systemic therapeutic potential, this compound is being explored in materials science, specifically for creating antimicrobial coatings for medical implants. nih.govscienceopen.comresearchgate.netopenbiomedicalengineeringjournal.comnih.gov Such coatings are a promising strategy to prevent device-associated infections, a significant clinical challenge. nih.gov A smooth and firmly attached layer of this compound can be produced from a precursor solution on various metallic implant materials. nih.govscienceopen.comresearchgate.netopenbiomedicalengineeringjournal.comnih.gov

One of the key findings is that while this compound itself has limited effects against certain bacteria in plate assays, its combination with established broad-spectrum antibiotics, such as ciprofloxacin (B1669076), in a 1:1 weight-to-weight ratio, results in a coating that is highly effective against all bacterial strains tested. nih.gov

A critical feature of these coatings is their ability to provide controlled, localized release of the antimicrobial agent. nih.govscienceopen.comresearchgate.netopenbiomedicalengineeringjournal.comnih.gov this compound-based coatings have been shown to dissolve in physiological salt solutions over a period of up to one week. nih.govscienceopen.comresearchgate.netopenbiomedicalengineeringjournal.comnih.gov This gradual dissolution ensures a sustained release of the active compound at the implant site, which is crucial for preventing bacterial colonization during the high-risk period immediately following surgery. nih.gov

Visual studies on glass, titanium, and stainless steel disks coated with this compound and incubated in a phosphate-buffered saline (PBS) solution show the gradual disappearance of the coating over five days. nih.gov Furthermore, when combined with ciprofloxacin, the coating maintains significant antibacterial activity against Pseudomonas aeruginosa for up to seven days. nih.gov This is a notable improvement over a pure ciprofloxacin coating, which loses over 90% of its bactericidal effect after just one day. nih.gov

For any material intended for use in medical implants, biocompatibility is paramount. nih.govresearchgate.net The biocompatibility of this compound coatings has been assessed using in vitro cell culture models with human (HEK 293) and murine (NIH3T3) cells. nih.govresearchgate.net

Initial observations showed that cells did not immediately attach to the this compound coatings; they remained rounded and in suspension. nih.gov However, after a period of approximately four days, both cell types adhered to the coating and began to spread out and proliferate, eventually reaching confluence, similar to control surfaces. nih.gov This delayed adherence followed by normal cell growth indicates that the this compound coatings are biocompatible and can serve as a substrate for mammalian cell adhesion and proliferation. nih.govresearchgate.net

Table 3: Biocompatibility Observations of this compound Coatings

| Cell Line | Observation at Day 1 | Observation at Day 4 | Conclusion | Reference |

| NIH3T3 (Murine Fibroblasts) | Cells remained rounded and in suspension. | Cells adhered, spread out, and proliferated. | Biocompatible | nih.gov |

| HEK 293 (Human Embryonic Kidney) | Cells remained rounded and in suspension. | Cells adhered, spread out, and proliferated. | Biocompatible | nih.gov |

Bacterial biofilms on implant surfaces are a major cause of persistent and difficult-to-treat infections. This compound coatings, particularly when combined with other antibiotics, have demonstrated efficacy against biofilm formation. nih.gov

In experimental settings using luminescently labeled P. aeruginosa, a pathogen known for its robust biofilm-forming capabilities, coatings composed of a 1:1 mixture of this compound and ciprofloxacin significantly inhibited bacterial proliferation for up to seven days. nih.gov The luminescence, which serves as a measure of cell growth and viability, was markedly reduced in cultures exposed to the combination coating compared to controls. nih.gov This prolonged inhibition of bacterial growth is critical in preventing the establishment of a biofilm on the implant surface. nih.gov

Future Research Directions and Emerging Opportunities

Exploration of Undiscovered Biological Activities

Despite the known activities of Madurahydroxylactone, its complex natural product origin suggests the existence of other uncharacterized biological properties. Future research should prioritize comprehensive high-throughput screening campaigns against a wider array of biological targets. This includes screening against various enzymes, receptors, and signaling pathways that are currently not associated with MHL. ontosight.ai Expanding the screening spectrum to include a broader range of pathogens, such as diverse fungal strains, parasitic organisms, and emerging drug-resistant bacterial and viral strains, is crucial for identifying novel therapeutic applications. mdpi.com Furthermore, a more in-depth investigation into its reported anti-inflammatory and general anticancer activities is warranted to delineate specific mechanisms and potential therapeutic niches in these areas. ontosight.ai The benzo[a]naphthacenequinone scaffold, characteristic of MHL, is known for its broad spectrum of biological activities, suggesting that systematic exploration could reveal entirely new therapeutic domains. nih.gov

Advanced Computational Design of this compound Analogues

The existing structure-activity relationship (SAR) data for this compound, particularly concerning its inhibition of HIV-1 integrase and RNase H, as well as its antibacterial effects, provides a strong foundation for advanced computational design. nih.govnih.govbrieflands.comacs.orgresearchgate.net Future efforts should leverage sophisticated computational chemistry techniques, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling. These in silico approaches can facilitate the rational design of novel MHL analogues with improved potency, enhanced selectivity for specific targets, and optimized pharmacokinetic profiles. nih.govacs.orgfrontiersin.orgmdpi.comeurekaselect.com A significant opportunity lies in designing "portmanteau" or hybrid inhibitors, which combine the key pharmacophores of MHL with other known bioactive moieties to achieve multi-target inhibition, potentially overcoming drug resistance and improving therapeutic outcomes. nih.govnih.govbrieflands.comresearchgate.netfrontiersin.orgmdpi.com Specific focus could be placed on refining the dual inhibition of HIV-1 integrase and RNase H, systematically exploring the differential structural requirements for inhibiting each enzyme to achieve optimal dual-target efficacy. nih.govnih.govbrieflands.comacs.orgresearchgate.net

Mechanistic Elucidation of Less Understood Bioactivities

While some biological activities of this compound have been identified, the precise molecular mechanisms underlying several of its reported effects remain poorly understood. Future research should concentrate on detailed mechanistic studies to unravel how MHL exerts its anti-inflammatory and general anticancer properties at a molecular level. ontosight.ai Crucially, the exact mechanism of its antibacterial action, despite its reported potency against Gram-positive bacteria, has not been fully elucidated and requires comprehensive investigation. researchgate.net This involves identifying specific cellular and enzymatic targets with which MHL interacts, and characterizing the downstream signaling pathways affected by these interactions. Employing a combination of biochemical assays, cell-based assays, and advanced imaging techniques will be essential to validate and characterize newly identified targets and to understand the cascade of events initiated by MHL's binding.

Integration of "Omics" Technologies in this compound Research

The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—represents a powerful future direction for comprehensive this compound research. mdpi.comfrontiersin.orgnih.gov These technologies can provide a holistic understanding of MHL's impact on biological systems at a global scale.

Transcriptomics: Studies involving RNA sequencing can reveal changes in gene expression profiles in response to MHL treatment, thereby identifying affected cellular pathways and potential mechanisms of action.

Proteomics: Quantitative proteomics can identify specific protein targets, changes in protein abundance, and post-translational modifications induced by MHL, offering insights into its direct and indirect molecular interactions.

Metabolomics: Analyzing the metabolic landscape of cells or organisms treated with MHL can pinpoint alterations in metabolic pathways, providing functional consequences of MHL's activity.

The integration of these multi-omics datasets, coupled with advanced bioinformatics and artificial intelligence (AI) and machine learning (ML) algorithms, will be pivotal. mdpi.comfrontiersin.org This integrated approach can uncover complex biological responses, identify novel biomarkers of MHL activity, and reveal previously unappreciated therapeutic pathways, moving beyond single-target investigations to a systems-level understanding.

Sustainable Production and Synthetic Biology Approaches

As a natural product sourced from Nonomuraea rubra, optimizing the production of this compound is critical for its future therapeutic development and commercial viability. Future research should focus on enhancing MHL yield through optimized fermentation conditions and exploring advanced bioprocess engineering strategies. Furthermore, the burgeoning field of synthetic biology offers transformative opportunities. This includes the metabolic engineering of Nonomuraea rubra or heterologous host organisms to improve MHL biosynthesis pathways, potentially leading to significantly higher yields or even the production of novel, structurally diversified MHL analogues through pathway manipulation. mdpi.com Concurrently, developing more efficient, cost-effective, and environmentally friendly synthetic or semi-synthetic routes for MHL and its complex derivatives is essential, particularly for analogues that are challenging to obtain through natural fermentation alone. eurekaselect.com Understanding the complete biosynthetic pathway of MHL will enable rational pathway engineering, facilitating the creation of diversified compound libraries with enhanced properties.

Q & A

Q. Advanced Research Focus

- Use a logarithmic dilution series (e.g., 0.1–100 µM) with triplicate replicates.

- Include positive/negative controls (e.g., DMSO for solvent effects).

- Apply nonlinear regression models (e.g., Hill equation) to calculate IC50, reporting confidence intervals and R² values .

What are the best practices for documenting experimental procedures involving this compound to ensure reproducibility?

Q. Basic Research Focus

- Detail reagent sources, batch numbers, and storage conditions.

- Include step-by-step protocols with reaction timelines and failure analyses.

- Use standardized formats for data presentation (e.g., SI units, IUPAC nomenclature) .

What statistical approaches are appropriate for analyzing variability in this compound’s enzymatic inhibition assays?

Q. Advanced Research Focus

- Apply ANOVA for multi-group comparisons, followed by post-hoc tests (Tukey’s HSD).

- Use coefficient of variation (CV) to assess intra-assay variability.

- Report effect sizes and power analysis to justify sample sizes .

How can researchers validate the specificity of this compound’s interaction with a target protein using control experiments?

Q. Basic Research Focus

- Perform competitive binding assays with known inhibitors.

- Use knockout cell lines or siRNA silencing to confirm target dependency.

- Validate via orthogonal methods (e.g., SPR for binding kinetics, thermal shift assays) .

What multi-omics integration methods are suitable for elucidating this compound’s mechanism of action in complex biological systems?

Q. Advanced Research Focus

- Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) data.

- Use pathway enrichment tools (IPA, KEGG) to identify perturbed networks.

- Apply machine learning (PCA, clustering) to integrate datasets and prioritize candidate pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.